![molecular formula C15H15NO4S B2420157 [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate CAS No. 1004458-53-0](/img/structure/B2420157.png)
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
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Overview
Description
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate, also known as Methylthiophanate, is a fungicide that is widely used in agriculture to control various fungal diseases. It is a thiophene-based compound that has been extensively studied for its antifungal properties.
Scientific Research Applications
- Corrosion Inhibitors : Thiophene derivatives find use in industrial chemistry and material science as corrosion inhibitors .
- Organic Semiconductors : These compounds play a crucial role in advancing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Pharmacological Properties : Thiophene-based molecules exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance:
Synthetic Strategies
Several synthetic methods lead to thiophene derivatives. Notable approaches include:
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as sulfurizing agents .
Industrial Applications
Thiophene derivatives have practical applications beyond medicine:
- Raw Materials : Compounds like 2-butylthiophene and 2-octylthiophene serve as raw materials for synthesizing anticancer agents and anti-atherosclerotic agents, respectively .
Materials Science and Electronics
- Polymer Synthesis : Researchers explore polythiophenes for their electrical conductivity and optoelectronic properties. For example, poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) has been investigated .
Mechanism of Action
Target of Action
The compound [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways due to their broad biological activity
Result of Action
Thiophene derivatives are known to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-12-5-2-4-11(8-12)9-16-14(17)10-20-15(18)13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWLRIPKXXTKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
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